5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Description
5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these biochemical markers.
Biochemical Pathways
Similar compounds have shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound may affect these pathways and their downstream effects.
Pharmacokinetics
Triazole compounds, in general, are known for their ability to bind readily in the biological system with a variety of enzymes and receptors, suggesting good bioavailability .
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known that the occurrence of certain diseases, such as fungal infections, has risen significantly in recent years due to changes in the environment as well as global climate change . This suggests that environmental factors could potentially influence the action and efficacy of the compound.
Biological Activity
The compound 5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of triazole derivatives typically involves cycloaddition reactions or other organic transformations that yield compounds with significant biological potential. The specific structure of the compound includes a triazole ring, which is known for its ability to interact with biological macromolecules.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that This compound displays moderate activity against several bacterial strains including:
- Staphylococcus aureus
- Enterococcus faecalis
- Bacillus cereus
Table 1 summarizes the antimicrobial efficacy of this compound compared to other known triazole derivatives.
Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
5-Amino-1,2,3-triazole | Enterococcus faecalis | 16 µg/mL |
4-Amino-5-(4-chlorophenyl)-2-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl | Bacillus cereus | 8 µg/mL |
Table 1: Antimicrobial activity comparison of various triazole derivatives
Anticancer Activity
The anticancer potential of triazole compounds has been extensively studied. The presence of the triazole ring in This compound has been linked to inhibition of cancer cell proliferation through mechanisms such as:
- Inhibition of mitochondrial complex I: Studies have indicated that similar compounds can inhibit mitochondrial respiration, leading to increased apoptosis in cancer cells .
- Cell cycle arrest: Certain derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines.
Case Studies
A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The compound was tested against several lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability with an IC50 value ranging from 10 to 20 µM.
The mechanism by which This compound exerts its biological effects is believed to involve:
- Interaction with DNA: Triazoles can intercalate into DNA strands or bind to specific sites influencing transcription and replication.
- Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
Properties
IUPAC Name |
5-(4-chloroanilino)-N-[(3-methoxyphenyl)methyl]triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-25-14-4-2-3-11(9-14)10-19-17(24)15-16(22-23-21-15)20-13-7-5-12(18)6-8-13/h2-9,15-16,20-23H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLHYWTZQHRTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.